molecular formula C14H13NO3S B13036683 5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one

5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one

Cat. No.: B13036683
M. Wt: 275.32 g/mol
InChI Key: ZGYOZIZJTJZHHZ-UHFFFAOYSA-N
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Description

5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one is a complex organic compound with a unique structure that includes a cyclopenta[B]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the phenylsulfonyl group through sulfonylation reactions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency. The choice of reagents and conditions is crucial to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group plays a crucial role in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one is unique due to the presence of the phenylsulfonyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and highlights its potential for various applications.

Properties

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-methyl-5,6-dihydrocyclopenta[b]pyrrol-4-one

InChI

InChI=1S/C14H13NO3S/c1-10-9-13-12(14(10)16)7-8-15(13)19(17,18)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3

InChI Key

ZGYOZIZJTJZHHZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1=O)C=CN2S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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